2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H16N4O and its molecular weight is 316.364. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Researchers have synthesized pyrazole-acetamide derivatives to study their coordination with metal ions and their potential antioxidant activities. One study synthesized derivatives and characterized them through infrared spectrophotometry, nuclear magnetic resonance, and mass spectrometry. The coordination complexes exhibited significant in vitro antioxidant activities when tested with DPPH, ABTS, and FRAP assays, suggesting these compounds' potential as antioxidants (Chkirate et al., 2019).
Crystal Structure and Characterization
Another aspect of research involves the synthesis and crystal structure analysis of phenyl-N-(pyrazin-2-yl)acetamide derivatives. These studies aim at understanding the molecular structure and hydrogen bonding patterns, which are critical for the development of materials with specific properties. For example, the crystal structure, synthesis, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide provided insights into its molecular arrangement and potential applications in material science (Nayak et al., 2014).
Anti-inflammatory and Analgesic Activities
Some studies have focused on the synthesis of indole acetamide derivatives for evaluating their anti-inflammatory and analgesic activities. By employing molecular docking analysis, researchers have explored how these compounds interact with biological targets like cyclooxygenase enzymes, indicating their potential therapeutic applications (Al-Ostoot et al., 2020).
Antimicrobial Activities
The synthesis of novel thiazole derivatives incorporating the pyrazole moiety has been explored for their antimicrobial activities. These compounds have been tested against a range of bacterial and fungal strains, demonstrating significant antimicrobial properties. Among the synthesized compounds, some showed high antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Saravanan et al., 2010).
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
The compound’s solubility in water suggests that it may be well-absorbed in the gastrointestinal tract . The compound’s stability under various conditions also suggests that it may have a favorable distribution and metabolism profile.
Result of Action
Compounds with similar structures have been shown to have various effects, such as reducing inflammation and pannus formation in arthritic rats .
Properties
IUPAC Name |
2-indol-1-yl-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(13-23-11-9-14-4-1-2-7-18(14)23)21-16-6-3-5-15(12-16)17-8-10-20-22-17/h1-12H,13H2,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVBWPRJORHCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC(=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.